molecular formula C15H14O2 B3213407 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one CAS No. 111865-61-3

2-(4-Hydroxyphenyl)-1-phenylpropan-1-one

Cat. No.: B3213407
CAS No.: 111865-61-3
M. Wt: 226.27 g/mol
InChI Key: BQAQAINICPCLQB-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring The structure of this compound consists of a phenyl group attached to a propanone backbone, with a hydroxyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxybenzophenone.

    Reduction: Formation of 2-(4-hydroxyphenyl)-1-phenylpropan-1-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-1-phenylpropan-1-one can be compared with other phenolic compounds such as:

    4-Hydroxyacetophenone: Similar structure but lacks the phenyl group attached to the propanone backbone.

    4-Hydroxybenzophenone: Contains two phenyl groups attached to a ketone, differing in the position of the hydroxyl group.

    4-Hydroxybenzoic acid: Contains a carboxylic acid group instead of a ketone.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other phenolic compounds.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAQAINICPCLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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